4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DTSB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule has shown promising results in various areas of research, including biochemistry, pharmacology, and neuroscience.
Scientific Research Applications
Antimicrobial and Antifungal Properties
4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide and related derivatives have been researched for their antimicrobial and antifungal activities. Studies found that these compounds demonstrate sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. One compound in particular, 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, exhibited high antimicrobial activity, making further studies of this compound promising (Sych et al., 2019).
Carbonic Anhydrase Inhibition
Research on 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, a related derivative, has demonstrated its effectiveness as an inhibitor of carbonic anhydrases, specifically the isoforms hCA I, II, IV, and VII. These compounds inhibited the investigated isoforms in the low micromolar and nanomolar range, with hCA IV and VII being notably inhibited (Ulus et al., 2016).
Anticancer Activity
Compounds containing a thiadiazole scaffold and benzamide groups, such as N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide, have been synthesized and tested for their anticancer activities. These compounds exhibited promising anticancer activity against various human cancer cell lines, with some showing comparable GI50 values to the standard drug Adriamycin. A molecular docking study suggested a probable mechanism of action for these compounds (Tiwari et al., 2017).
Influenza Virus Inhibition
1,3,4-thiadiazole derivatives have shown potential as inhibitors of the influenza A virus. Compounds like N‐{3‐(Methylsulfanyl)‐1‐[5‐(phenylamino)‐1,3,4‐thiadiazole‐2‐yl]propyl}benzamide have been identified as relevant lead compounds for designing novel influenza A virus inhibitors. Some derivatives displayed activity against the virus, with the best compounds inhibiting the virus entry process (Tatar et al., 2021).
Fluorescence Characteristics
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have been synthesized and studied for their photophysical properties. These compounds demonstrated large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect, which are important for various applications including bio-imaging (Zhang et al., 2017).
Insecticidal Activity
Research has also been conducted on the synthesis of novel heterocyclic compounds with 1,3,4-thiadiazole moiety for insecticidal activity. Some synthesized compounds showed higher insecticidal activity against certain pests, with compound 12 exhibiting the highest insecticidal activity among tested compounds (Mohamed et al., 2020).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNQNXBDLDTGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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